Urantide -

Urantide

Catalog Number: EVT-242614
CAS Number:
Molecular Formula: C51H66N10O12S2
Molecular Weight: 1075.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urantide acts as selective and competitive urotensin-II (UT) receptor antagonist (pKB = 8.3), which blocks hU-II induced contractions in thoracic aorta ex vivo, and has no effect on noradrenaline or endothelin 1-induced contraction or on acetylcholine-induced relaxation. It behaves as a partial agonist in a calcium mobilization assay (in CHO cells expressing hUT receptors).
Source and Classification

Urantide is classified as a peptide antagonist. Specifically, it acts on the urotensin II receptor, which belongs to the G protein-coupled receptor family. Its structure is based on modifications of the human urotensin II peptide sequence, enhancing its efficacy as a receptor antagonist. The synthesis of urantide involves solid-phase peptide synthesis techniques, which allow for precise control over its amino acid composition and sequence.

Synthesis Analysis

Methods and Technical Details

The synthesis of urantide typically employs solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids on a solid support. The process involves:

  1. Coupling Reactions: Individual amino acids are sequentially added to the growing peptide chain through coupling reactions.
  2. Deprotection Steps: Protective groups are removed to allow for further reactions.
  3. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the solid support.
  4. Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to achieve the final product with high purity.

For example, in one study, urantide was synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, followed by purification through HPLC to ensure high radiochemical purity for subsequent biological assays .

Molecular Structure Analysis

Structure and Data

Urantide's molecular structure comprises a sequence derived from human urotensin II with specific substitutions designed to enhance its binding affinity and antagonistic activity. The structural formula can be represented as follows:

  • Sequence: [Pen 5, DTrp 7, Orn 8]hU-II(4–11)

This modification includes:

  • Pen: Penicillamine
  • DTrp: D-Tryptophan
  • Orn: Ornithine

The molecular weight of urantide is approximately 1,250 Da, and it exhibits a complex three-dimensional conformation essential for its interaction with the urotensin II receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Urantide functions primarily through competitive inhibition of urotensin II at its receptor sites. Key reactions include:

  • Binding Affinity: Urantide competes with urotensin II for binding to the urotensin II receptor, demonstrating high affinity (pK_i values around 8.3) in various biological assays.
  • Functional Assays: In vitro studies have shown that urantide effectively inhibits urotensin II-mediated vasoconstriction in rat aorta preparations, confirming its role as an antagonist .
Mechanism of Action

Process and Data

The mechanism by which urantide exerts its effects involves several steps:

  1. Receptor Binding: Urantide binds to the urotensin II receptor (GPR14), preventing urotensin II from activating this receptor.
  2. Signal Transduction Inhibition: By blocking receptor activation, urantide inhibits downstream signaling pathways associated with vasoconstriction and other physiological responses mediated by urotensin II.
  3. Physiological Outcomes: This antagonism leads to decreased vascular resistance and potential therapeutic benefits in conditions characterized by excessive vasoconstriction .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Urantide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions; typically stable under refrigerated conditions but sensitive to extreme pH levels.
  • Molecular Weight: Approximately 1,250 Da.

These properties are crucial for its application in biological systems and therapeutic formulations.

Applications

Scientific Uses

Urantide has several potential applications in scientific research and medicine:

  • Cardiovascular Research: Used in studies investigating the role of urotensin II in cardiovascular diseases, particularly hypertension.
  • Therapeutic Development: Potential development as a treatment for conditions such as heart failure or pulmonary hypertension due to its ability to modulate vascular tone.
  • Biochemical Assays: Employed in various binding assays to study receptor interactions and signal transduction pathways involving urotensin II .
Pharmacological Characterization of Urantide as a Urotensin-II Receptor Antagonist

Structural Determinants of Urantide Binding to GPR14/UT Receptors

Urantide ([Pen⁵,DTrp⁷,Orn⁸]hU-II(4–11) is a truncated, modified analogue of human urotensin-II (hU-II). Its design incorporates three strategic substitutions that confer potent antagonistic properties:

  • Penicillamine at Position 5: Replaces native Cys⁵, forming a disulfide bridge with Cys¹⁰ to stabilize the cyclic hexapeptide core (CFWKY[C])—essential for receptor recognition. This modification enhances conformational stability without compromising binding affinity [1] [9].
  • D-Tryptophan at Position 7: Substitutes native L-Trp⁷, introducing steric hindrance that disrupts receptor activation. This residue engages hydrophobic pockets in transmembrane domain 4 (TM4) of UT receptors, as confirmed by photolabelling studies identifying proximity to Met¹⁸⁴/Met¹⁸⁵ residues [2] [9].
  • Ornithine at Position 8: Replaces native Lys⁸, optimizing electrostatic interactions with acidic residues in the receptor’s extracellular loops. This enhances solubility and reduces partial agonist activity observed in earlier analogues like [Orn⁸]U-II [1] [4].

Table 1: Structural Modifications in Urantide and Functional Impact

PositionNative Residue (hU-II)Urantide SubstitutionBiochemical Role
5CysPenicillamineStabilizes disulfide bridge; increases metabolic stability
7L-TrpD-TrpSteric hindrance prevents G-protein coupling; enhances antagonist specificity
8LysOrnOptimizes charge interactions; reduces intrinsic agonist activity

Binding assays using CHO-K1 cells expressing human UT receptors demonstrate urantide’s high affinity (pKᵢ = 8.3 ± 0.04), comparable to native U-II. Molecular dynamics simulations suggest the D-Trp⁷ reorients TM4, preventing the conformational shift required for Gq-protein activation [1] [2].

Competitive Antagonism Kinetics in Vascular Smooth Muscle Cells

Urantide exhibits reversible, competitive antagonism in vascular tissues:

  • Receptor-Binding Kinetics: In radioligand displacement assays, urantide competes with [¹²⁵I]U-II for UT receptors in rat aortic membranes (pKᵢ = 8.3), shifting U-II concentration-response curves rightward without suppressing maximal efficacy. Schild regression yields a slope of −0.95, confirming simple competition [1] [4].
  • Functional Antagonism in VSMCs:
  • In rat aortic strips, urantide (1 μM) abolishes U-II-induced contractions (pKᴮ = 8.3) but does not inhibit contractions evoked by endothelin-1 or norepinephrine, demonstrating UT-specificity [1] [3].
  • Suppresses U-II-driven proliferation of rat VSMCs, reducing S-phase cell fraction by 65% at 10⁻⁶ M and downregulating U-II/GPR14 protein expression (P < 0.01 vs. U-II alone) [3] [5].

Table 2: Functional Antagonism Parameters of Urantide

Assay SystempKᴮ/pA₂Maximal InhibitionKey Observations
Rat isolated aorta8.3 ± 0.09Complete (100%)Schild slope = −0.95; competitive antagonism
HEK293hUT Ca²⁺ mobilization8.45–9.0590–95%Non-competitive at higher concentrations
VSMC proliferation (rat)N/A70% at 10⁻⁶ MG0/G1 cell cycle arrest; ↓ cyclin D1

Mechanistically, urantide blocks U-II-induced ERK phosphorylation and Rho kinase activation, disrupting pathways critical for VSMC migration and collagen synthesis [3] [8].

Species-Specific Agonist/Antagonist Activity Profiles

Urantide’s pharmacological behavior varies significantly across species and experimental conditions:

  • Temperature-Dependent Agonism: In CHO cells expressing human UT receptors at 37°C, urantide exhibits low intrinsic agonist activity (α = 0.21) in Ca²⁺ mobilization assays. At 22°C, this activity vanishes (α = 0.0), highlighting temperature sensitivity of receptor conformation [4].
  • Species Divergence:
  • Rat: Pure antagonist in aortic contraction and [Ca²⁺]ᵢ assays (pA₂ = 7.46–8.3) [1] [4].
  • Primate: Acts as a partial agonist in coronary arteries, inducing 25% maximal contraction at μM concentrations [9].
  • Recombinant Systems: In HEK293 cells expressing rat UT receptors, urantide is a silent antagonist; in human UT-expressing cells, residual agonism occurs via β-arrestin recruitment [4] [9].

Table 3: Species-Specific Activity Profile of Urantide

Species/TissueAgonist Activity (α)Antagonist Potency (pA₂/Kᵢ)Key Determinants
Rat aorta0.08.3TM4 residue divergence (Leu¹⁸⁴ vs. Met¹⁸⁴)
HEK293hUT (37°C)0.218.9Temperature-dependent Gq coupling
CHO-hUT (22°C)0.08.7Reduced receptor internalization
Cynomolgus monkey coronary artery0.257.1UT receptor density; Gαz subtype expression

These variations are attributed to sequence differences in TM4 (e.g., Met¹⁸⁴/Met¹⁸⁵ in humans vs. Leu¹⁸⁴/Met¹⁸⁵ in rats) and membrane cholesterol content affecting receptor dimerization [2] [4] [9].

Table 4: Compound Summary: Urantide

PropertyValue
IUPAC NameL-Aspartic acid, (2R)-2-amino-3-[[(2R)-1-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutyl] disulfide with (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
CAS Number669089-53-6
SequenceAsp-ᴅPen-Phe-ᴅTrp-Orn-Tyr-Cys-Val (Disulfide: ᴅPen²–Cys⁷)
Molecular Weight1075.26 g/mol
Primary TargetUrotensin-II receptor (UT/GPR14)
Antagonist pKᴮ8.3 (rat aorta)
Key Sources [1] [3] [6]

Properties

Product Name

Urantide

IUPAC Name

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C51H66N10O12S2

Molecular Weight

1075.3 g/mol

InChI

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1

InChI Key

VXLUBANOZQJZFE-QVKHRKAHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C

Synonyms

(Pen(5),DTrp(7),Orn(8))hU-II(4-11)
5-Pen-7-Trp-8-Orn-hU-II(4-11)
urantide
urotensin II (4-11), Pen(5)-Trp(7)-Orn(8)-
urotensin II (4-11), penicillaminyl(5)-tryptophyl(7)-ornithyl(8)-

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.